2-amino-1-(4-methylpiperidin-4-yl)ethan-1-oldihydrochloride

Description

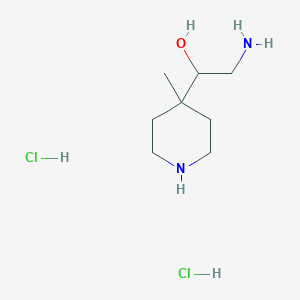

Chemical Structure: The compound features a piperidine ring substituted with a methyl group at the 4-position, linked to an ethanolamine moiety (2-aminoethanol). The dihydrochloride salt enhances stability and solubility, making it suitable for synthetic and pharmacological applications . Role: Primarily used as a building block in organic synthesis and pharmaceutical research. Its piperidine core and amino alcohol functionality enable diverse derivatization, particularly in developing neuromodulators or kinase inhibitors .

Properties

IUPAC Name |

2-amino-1-(4-methylpiperidin-4-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-8(7(11)6-9)2-4-10-5-3-8;;/h7,10-11H,2-6,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYCKDCWYFVDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(CN)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-methylpiperidin-4-yl)ethan-1-oldihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

Neuropharmacological Potential

Research indicates that compounds similar to 2-amino-1-(4-methylpiperidin-4-yl)ethan-1-oldihydrochloride may exhibit neuropharmacological effects. The piperidine ring structure is known for its ability to interact with neurotransmitter systems, particularly:

- Dopamine Receptors : Potential applications in treating disorders like schizophrenia and Parkinson's disease.

- Serotonin Receptors : Possible implications in mood disorders and anxiety treatment.

Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds. For example:

- A series of piperidine derivatives have shown selective cytotoxicity against various cancer cell lines, indicating that modifications in the structure can enhance their effectiveness .

Antimicrobial Properties

Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate significant potential for development into antimicrobial agents .

Case Study 1: Neuropharmacological Effects

A study explored the effects of piperidine derivatives on cognitive function in animal models. Results indicated that these compounds could potentially enhance memory retention and reduce anxiety-like behaviors, suggesting a role in neuroprotection and cognitive enhancement .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that certain modifications to the piperidine structure resulted in compounds with enhanced selectivity toward cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during chemotherapy treatments .

Mechanism of Action

The mechanism of action of 2-amino-1-(4-methylpiperidin-4-yl)ethan-1-oldihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, affecting various biochemical processes. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Azaspirane Cores

1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine Dihydrochloride

- Structure : Piperidine ring with a 4-methoxyphenethyl substituent.

- Key Differences: The phenethyl group introduces aromaticity and methoxy polarity, contrasting with the methylpiperidine and ethanolamine in the primary compound.

- Applications : Used in CNS drug research due to its amine functionality and aromaticity .

Azaspiranes Derived from 1-(2-Amino-1-(4-Methoxyphenyl)-ethyl)-cyclohexanol Monoacetate

- Structure: Cyclohexanol-based azaspiranes with methoxyphenyl groups.

- Key Differences: The cyclohexanol core and spirocyclic structure differ from the piperidine-ethanolamine framework. These compounds are synthesized via multicomponent reactions, emphasizing their utility in generating bioactive libraries .

- Applications: Explored for anti-inflammatory and immunomodulatory properties .

Amino Alcohol Derivatives with Aromatic Substituents

(R)-2-Amino-1-(3-Chlorophenyl)ethanol Hydrochloride

- Structure: Ethanolamine backbone with a 3-chlorophenyl group.

- Key Differences : The chiral center (R-configuration) and chlorophenyl substituent enhance stereoselective binding, unlike the methylpiperidine group in the primary compound. This impacts pharmacokinetics and target specificity .

- Applications : Intermediate in asymmetric synthesis of chiral pharmaceuticals .

2-Amino-1-(2-Hydroxyphenyl)ethanone Hydrochloride

- Structure: Features a ketone group instead of ethanolamine and a hydroxyphenyl ring.

- Key Differences : The ketone group increases electrophilicity, enabling nucleophilic additions absent in the primary compound. The hydroxyphenyl group contributes to hydrogen bonding .

- Applications: Precursor in coumarin and flavonoid synthesis .

Bioactive Compounds with Divergent Targets

NS-649 (2-Amino-1-(2,5-Dimethoxyphenyl)-5-Trifluoromethyl Benzimidazole)

- Structure : Benzimidazole core with trifluoromethyl and dimethoxyphenyl groups.

- Key Differences: The benzimidazole heterocycle and electron-withdrawing groups confer calcium channel-blocking activity, unlike the amino alcohol-piperidine scaffold .

- Applications : Neuronal calcium channel blocker for hypertension research .

GSK2141795 (Pan-AKT Inhibitor)

Comparative Data Table

Key Research Findings and Trends

- Structural Flexibility: Piperidine-ethanolamine derivatives (e.g., the primary compound) prioritize modular synthesis, while benzimidazoles (NS-649) and furan-carboxamides (GSK2141795) emphasize target-specific bioactivity .

- Salt Forms : Dihydrochloride salts (primary compound, ) improve solubility for in vitro assays, whereas free bases (e.g., azaspiranes ) may enhance membrane permeability.

- Synthetic Utility: Multicomponent reactions dominate azaspirane synthesis , while chiral resolution is critical for amino alcohol derivatives .

Biological Activity

2-Amino-1-(4-methylpiperidin-4-yl)ethan-1-oldihydrochloride, with CAS number 2287316-65-6, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

The compound is believed to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. Its structure suggests potential activity as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its effects in mood disorders and anxiety .

Biological Activities

- Antidepressant Effects : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. These effects are likely mediated through modulation of serotonin levels in the brain .

- Neuroprotective Properties : Research has shown that this compound may possess neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicate selective cytotoxicity, which warrants further investigation into its potential as an anticancer agent .

Study 1: Antidepressant Activity

In a controlled study, rodents treated with varying doses of this compound demonstrated significant reductions in depressive-like behaviors compared to control groups. The study highlighted the compound's potential for further development as an antidepressant .

Study 2: Neuroprotection in Neurodegenerative Models

Another study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results indicated that treatment with the compound led to a reduction in amyloid-beta plaque accumulation and improved cognitive function .

Study 3: Cytotoxicity Against Cancer Cells

A series of experiments evaluated the cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values suggesting moderate potency, indicating its potential as a lead compound for further development in cancer therapy .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.